5-Fluoro-2-methoxypyridine 1-oxide
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Overview
Description
5-Fluoro-2-methoxypyridine 1-oxide is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues
Preparation Methods
The synthesis of 5-Fluoro-2-methoxypyridine 1-oxide can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using N-fluoropyridinium salts. These salts can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Fluoro-2-methoxypyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The fluorine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
5-Fluoro-2-methoxypyridine 1-oxide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals.
Agrochemicals: It is used in the development of pesticides and herbicides due to its unique chemical properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxypyridine 1-oxide involves its interaction with molecular targets through its fluorine and methoxy groups. The fluorine atom, being highly electronegative, can form strong interactions with biological molecules, affecting their function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
5-Fluoro-2-methoxypyridine 1-oxide can be compared with other fluorinated pyridines such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
These compounds share similar properties due to the presence of fluorine atoms in the pyridine ring. the position of the fluorine atom and the presence of other substituents, such as the methoxy group in this compound, can significantly influence their reactivity and applications .
Properties
IUPAC Name |
5-fluoro-2-methoxy-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHREAVCQQICS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)F)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560465 |
Source
|
Record name | 5-Fluoro-2-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51173-07-0 |
Source
|
Record name | 5-Fluoro-2-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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